N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide
Description
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a conjugated diene system
Properties
IUPAC Name |
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(21-15-17-24-18-16-21)26-25-22(13-11-19-7-3-1-4-8-19)14-12-20-9-5-2-6-10-20/h1-18H,(H,26,27)/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWTTYLBZRLCN-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC=NC=C2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=NNC(=O)C2=CC=NC=C2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide typically involves the condensation of 1,5-diphenylpenta-1,4-dien-3-one with 4-aminopyridine-4-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage. Additionally, it may interact with cellular signaling pathways, influencing gene expression and protein activity related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other conjugated diene compounds: Similar in structure but may differ in their specific chemical and physical properties.
Uniqueness
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a conjugated diene system, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
